molecular formula C16H17N3O2 B15196231 N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-70-7

N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B15196231
CAS No.: 133626-70-7
M. Wt: 283.32 g/mol
InChI Key: QQULSLIIVMJFBM-UHFFFAOYSA-N
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Description

N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridodiazepines. This compound is characterized by its unique structure, which includes a pyrido[2,3-b][1,5]benzodiazepine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Properties

CAS No.

133626-70-7

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

11-ethyl-8-methoxy-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C16H17N3O2/c1-4-19-13-8-7-11(21-3)10-14(13)18(2)16(20)12-6-5-9-17-15(12)19/h5-10H,4H2,1-3H3

InChI Key

QQULSLIIVMJFBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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